

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1272943

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Bromo-1-(phenylsulfonyl)-1H-indole is a protected indole derivative that serves as a critical synthetic intermediate in organic chemistry and medicinal chemistry.[1] The strategic placement of the bromine atom at the 3-position and the phenylsulfonyl protecting group at the 1-position makes it a versatile building block for constructing complex molecular architectures.[1] The phenylsulfonyl group activates the indole ring for subsequent reactions while the bromine atom provides a reactive handle for functionalization, particularly through metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological significance, presenting data in a structured format for researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of **3-Bromo-1-(phenylsulfonyl)-1H-indole** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General Properties

The following table outlines the key identifiers and general characteristics of the compound.

Property	Value	Reference(s)
CAS Number	99655-68-2	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₀ BrNO ₂ S	[3] [4] [5]
Molecular Weight	336.21 g/mol	[1]
IUPAC Name	1-(benzenesulfonyl)-3-bromo-1H-indole	[1] [4]
Synonyms	1-(Benzenesulphonyl)-3-bromo-1H-indole, 1-PHENYLSULPHONYL-3-BROMOINDOLE, 3-Bromo-1-phenylsulfonyl indole	[3] [4]
InChI Key	MXPFKHHDXIJNDX-UHFFFAOYSA-N	[1] [3] [4]

Physical Properties

Quantitative physical data is crucial for designing experimental conditions such as reaction temperature and solvent selection.

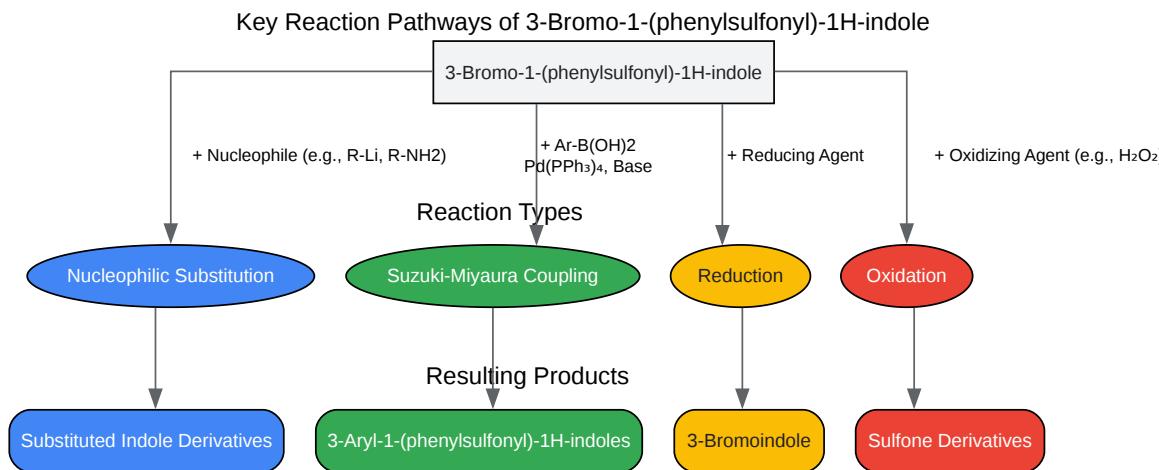
Property	Value	Reference(s)
Melting Point	122-126 °C	[1] [2] [3] [4] [6]
Boiling Point	498.0 ± 37.0 °C (Predicted)	[2] [3] [6]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[6]
Appearance	Off-white powder, Solid, Brown fused solid	[1] [3] [6] [7]
Storage	Inert atmosphere, 2-8°C, keep in dark place	[6] [8]

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of the compound.

Spectrum	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.92–7.85 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.45 (t, J = 7.6 Hz, 1H, H-6), 7.32 (t, J = 7.6 Hz, 1H, H-5), 6.89 (s, 1H, H-2).	[1]
¹³ C NMR	δ 138.2 (C-3), 134.5 (C-7a), 129.1–123.4 (ArC), 116.7 (C-2).	[1]

Reactivity and Synthetic Applications


3-Bromo-1-(phenylsulfonyl)-1H-indole is primarily used as a precursor in the synthesis of diverse indole derivatives.[1] The phenylsulfonyl group serves as an effective protecting group that also activates the indole ring, while the 3-bromo substituent is a key functional group for further molecular elaboration.

Key Chemical Reactions

The compound undergoes several classes of reactions:

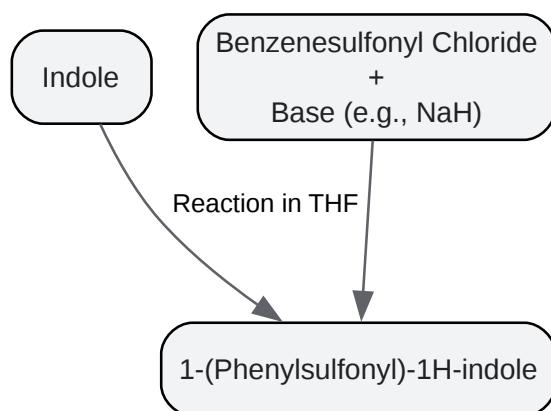
- Nucleophilic Substitution: The bromine atom at the C3 position can be displaced by a variety of nucleophiles, including organometallic reagents, amines, and thiols, to introduce new functional groups.[1]
- Cross-Coupling Reactions: It demonstrates high reactivity in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, it can be coupled with boronic acids to form C-C bonds with high yields (e.g., 97% yield in coupling with furan-3-ylboronic acid).[1]
- Reduction: The phenylsulfonyl group can be removed via reduction to yield the corresponding 3-bromoindole.[1]

- Oxidation: The phenylsulfonyl group can be further oxidized to create sulfone derivatives using agents like hydrogen peroxide.[1]

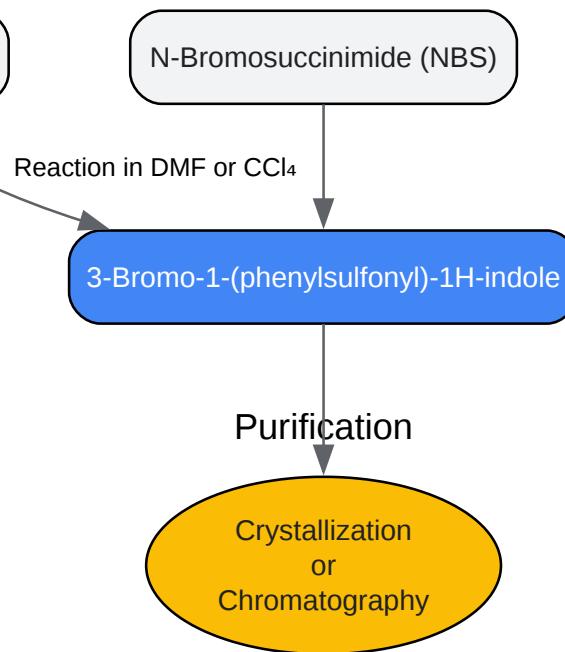
[Click to download full resolution via product page](#)

Caption: Reactivity overview of **3-Bromo-1-(phenylsulfonyl)-1H-indole**.

Experimental Protocols


Detailed methodologies are essential for the successful application of this compound in research.

General Synthesis Protocol


The synthesis of **3-Bromo-1-(phenylsulfonyl)-1H-indole** typically involves a two-step process: sulfonylation of indole followed by selective bromination.

General Synthesis Workflow

Step 1: Sulfenylation

Step 2: Bromination

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Methodology:

- Sulfonylation: To a solution of indole in an appropriate solvent like tetrahydrofuran (THF), a base such as sodium hydride (NaH) is added. Benzenesulfonyl chloride is then added, and the reaction is stirred until completion to yield 1-(phenylsulfonyl)-1H-indole.

- **Bromination:** The resulting 1-(phenylsulfonyl)-1H-indole is dissolved in a solvent such as dimethylformamide (DMF) or carbon tetrachloride (CCl₄). N-bromosuccinimide (NBS) is added portion-wise, often with a radical initiator like AIBN if using CCl₄, to selectively brominate the 3-position.[1][9][10]
- **Work-up and Purification:** The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to afford pure **3-Bromo-1-(phenylsulfonyl)-1H-indole**.[9][10]

Protocol for Suzuki-Miyaura Coupling

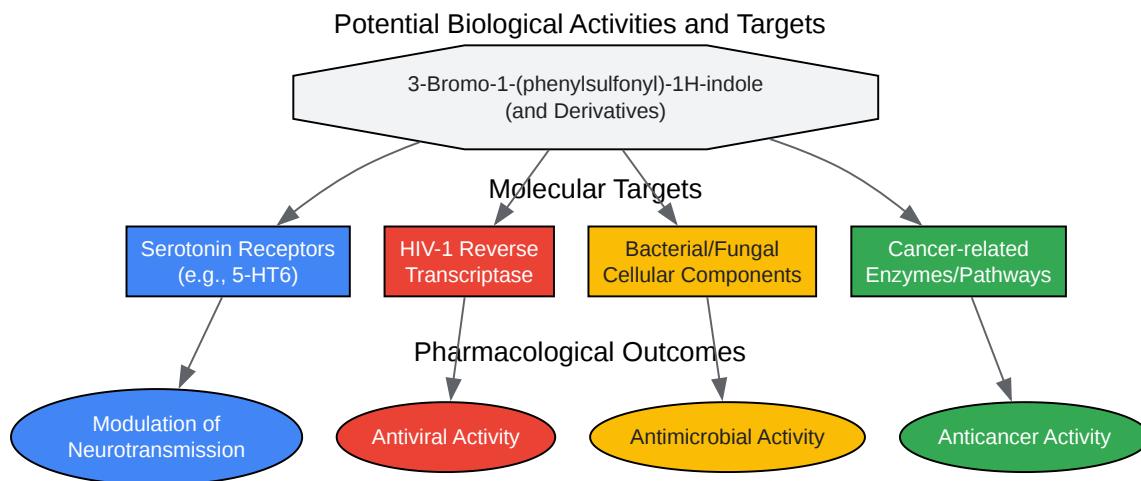
This protocol details the use of the title compound in a palladium-catalyzed cross-coupling reaction.

Reagents:

- **3-Bromo-1-(phenylsulfonyl)-1H-indole** (1 equivalent)
- Arylboronic acid (1.2 equivalents)
- Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
- Potassium Carbonate (K₂CO₃) (2 equivalents)
- Dimethylformamide (DMF)

Methodology:

- To a reaction flask under an inert atmosphere, add **3-Bromo-1-(phenylsulfonyl)-1H-indole**, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
- Add anhydrous DMF and heat the mixture to 80°C.[1]
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).


- Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the 3-aryl-1-(phenylsulfonyl)-1H-indole.

Biological and Pharmacological Significance

While its mechanism of action is not fully elucidated, **3-Bromo-1-(phenylsulfonyl)-1H-indole** and its derivatives are of significant interest in medicinal chemistry.[\[1\]](#) The indole scaffold is a well-known privileged structure in drug discovery.

Key Areas of Interest:

- Serotonin Receptor Ligands: Derivatives have been investigated as potential ligands for serotonin receptors, specifically showing promise in modulating 5-HT₆ receptors, which are involved in cognitive and mood-related neurotransmission pathways.[\[1\]](#)
- Antimicrobial Activity: Halogenated indoles, including brominated variants, have demonstrated antibacterial and antifungal properties, making them valuable scaffolds for developing new antimicrobial agents.[\[1\]](#)[\[11\]](#)
- Anticancer Potential: Indole derivatives have shown promise as anticancer agents, and modifications to the core structure, such as those enabled by this compound, may enhance efficacy against various cancer cell lines.[\[1\]](#)
- Antiviral Activity: Phenylsulfonyl indoles have been reported to inhibit the HIV-1 reverse transcriptase enzyme in vitro, indicating potential applications in antiviral drug development.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Biological targets and activities of the title compound.

Conclusion

3-Bromo-1-(phenylsulfonyl)-1H-indole is a compound of high strategic value for synthetic and medicinal chemistry. Its well-defined chemical properties, predictable reactivity, and the biological potential of its derivatives make it an indispensable tool for researchers. The protocols and data summarized in this guide provide a solid foundation for its use in the laboratory for the development of novel pharmaceuticals and complex organic molecules. Further research is warranted to fully elucidate the specific mechanisms of action behind its observed biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2 [benchchem.com]
- 2. 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-1-(phenylsulfonyl)indole, 97% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE CAS#: 99655-68-2 [m.chemicalbook.com]
- 7. H66226.03 [thermofisher.com]
- 8. 3-Bromo-1-(phenylsulfonyl)-1H-indole – porphyrin-systems [porphyrin-systems.com]
- 9. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272943#3-bromo-1-phenylsulfonyl-1h-indole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com